molecular formula C13H20N2O2Si B15113526 ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate

ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate

Cat. No.: B15113526
M. Wt: 264.39 g/mol
InChI Key: SKKNQFVVCZQCTF-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate is a synthetic organic compound featuring a pyrazole core substituted with a trimethylsilyl (TMS)-ethynyl group at the 3-position and an ethyl propanoate moiety at the 1-position. The TMS-ethynyl group confers enhanced steric bulk and lipophilicity, while the ester group contributes to solubility in organic solvents. This compound is likely utilized in medicinal chemistry or materials science as a building block for synthesizing functionalized heterocycles.

Properties

Molecular Formula

C13H20N2O2Si

Molecular Weight

264.39 g/mol

IUPAC Name

ethyl 2-[3-(2-trimethylsilylethynyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C13H20N2O2Si/c1-6-17-13(16)11(2)15-9-7-12(14-15)8-10-18(3,4)5/h7,9,11H,6H2,1-5H3

InChI Key

SKKNQFVVCZQCTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=CC(=N1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and enzymes. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate with analogous pyrazole and propanoate derivatives, focusing on structural, synthetic, and functional differences.

Substituent Effects on Pyrazole Derivatives

Compound Name Substituents (Pyrazole Ring) Key Functional Groups Applications/Properties Reference
Ethyl 2-{3-[(TMS)ethynyl]-1H-pyrazol-1-yl}propanoate 3-(TMS-ethynyl) Ethyl ester Synthetic intermediate N/A
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)propanoate 3-hydroxy, 5-amino Amino, hydroxy, ethyl ester Antimicrobial/antifungal
Quizalofop ethyl ester 4-(6-chloro-quinoxalin-2-yl-oxy)phenoxy Phenoxy, ethyl ester Herbicide
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) 4-methyl Urea, methoxy Kinase inhibition

Key Observations:

  • The TMS-ethynyl group in the target compound increases steric hindrance and electron-withdrawing effects compared to hydroxy or amino substituents in and . This may reduce reactivity in nucleophilic substitution reactions but improve thermal stability .
  • Unlike quizalofop ethyl ester (a phenoxy-propanoate herbicide), the target compound lacks aromatic ether linkages, suggesting divergent biological activity and solubility profiles .

Physicochemical Properties

Property Ethyl 2-{3-[(TMS)ethynyl]-1H-pyrazol-1-yl}propanoate Quizalofop ethyl ester MK13 (Urea derivative)
Molecular Weight (g/mol) ~307 (estimated) 372.8 304.3
LogP (Predicted) ~3.5 (highly lipophilic) 4.2 2.8
Solubility Low in water; soluble in DCM, THF Low water solubility Moderate in DMSO

Notes:

Q & A

Q. What are the standard synthetic routes for ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Formation of the pyrazole core through cyclization of hydrazines with β-keto esters or similar precursors.
  • Step 2 : Sonogashira coupling to introduce the trimethylsilyl (TMS)-ethynyl group. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide are often used under inert conditions .
  • Step 3 : Esterification or functional group interconversion to install the ethyl propanoate moiety. Key Optimization: Reaction temperatures (0–50°C) and solvent choices (e.g., methylene chloride) significantly impact yields. TLC monitoring (cyclohexane/ethyl acetate gradients) is critical for tracking progress .

Q. How is the compound characterized to confirm structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.81 ppm for pyrazole protons, δ 60.5 ppm for ester CH₂) .
  • HRMS : Exact mass determination (e.g., m/z 307.0875 [M⁺] for related pyrazole esters) .
  • IR Spectroscopy : Peaks at 2136 cm⁻¹ (C≡C stretch) and 1684 cm⁻¹ (ester C=O) confirm functional groups .
  • X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable) .

Q. What safety precautions are required when handling this compound?

  • PPE : Full chemical-resistant suit, nitrile gloves, and safety goggles.
  • Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 for particulates, OV/AG/P99 for organic vapors) .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile by-products.

Advanced Research Questions

Q. How can side reactions during Sonogashira coupling be minimized?

  • Catalyst Optimization : Use PdCl₂(PPh₃)₂ with CuI as a co-catalyst to enhance coupling efficiency.
  • Moisture Control : Strict anhydrous conditions prevent hydrolysis of the TMS-ethynyl group.
  • Temperature Gradients : Slow warming from 0°C to 50°C reduces undesired homocoupling .
  • By-Product Analysis : Monitor for diacetylene impurities via GC-MS or HPLC .

Q. What strategies improve yield during purification of the final product?

  • Dry Loading : Adsorb crude product onto Celite before flash chromatography to improve resolution .
  • Solvent Gradient : Use cyclohexane/ethyl acetate (0–35% gradient over 15 column volumes) for optimal separation .
  • Crystallization : Ethanol/water mixtures may yield high-purity crystals if chromatographic methods fail.

Q. How does the TMS-ethynyl group influence reactivity in downstream applications?

  • Click Chemistry : The ethynyl group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles.
  • Protection/Deprotection : TMS acts as a protecting group; fluoride-based reagents (e.g., TBAF) cleave it to expose terminal alkynes for further functionalization .
  • Stability : The TMS group reduces alkyne acidity, enhancing stability under basic conditions .

Q. What analytical challenges arise when characterizing hygroscopic intermediates?

  • Sample Handling : Use airtight NMR tubes and dry solvents to prevent water absorption.
  • Dynamic NMR : Monitor exchange broadening in ¹H NMR caused by moisture-induced degradation.
  • Karl Fischer Titration : Quantify residual water in intermediates to adjust reaction stoichiometry .

Contradictions in Literature

  • Catalyst Systems : Some studies favor PdCl₂(PPh₃)₂ , while others report success with Pd(OAc)₂ . Resolution: Screen both with substrate-specific optimization.
  • Purification Methods : Flash chromatography () vs. crystallization (). Recommendation: Use chromatography for lab-scale synthesis and crystallization for bulk batches.

Applications in Drug Discovery

  • Kinase Inhibitors : Pyrazole-TMS-ethynyl hybrids show potential as ATP-binding site disruptors .
  • PET Tracers : The alkyne group enables radiolabeling with ¹⁸F for imaging applications .

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